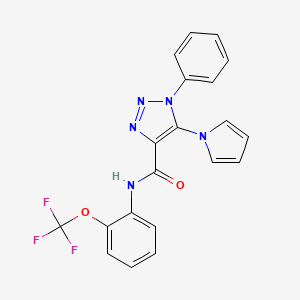
1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide and related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of similar triazole derivatives has been reported through reactions involving carbohydrazonamide with itaconic anhydride under varying conditions . Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized by condensation of isocyanato-trifluoromethoxybenzene with morpholino-indazol-3-amine, which in turn was prepared from difluorobenzonitrile . These methods highlight the complexity and versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups to modulate the compound's properties. The crystal structures of related compounds have been extensively studied to understand the intermolecular contact patterns and packing arrangements . For example, the crystal structure of a nitrogen-rich energetic compound with a triazole ring was determined, providing insights into its stability and reactivity . These studies are crucial for predicting the behavior of the compound in different environments and for designing new derivatives with desired properties.
Chemical Reactions Analysis
The reactivity of triazole derivatives is influenced by the substituents on the triazole ring. The reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, for example, leads to the formation of alkenoic acid derivatives, showcasing the potential for chemical transformations . The presence of functional groups such as carboxamide can also lead to specific reactions, such as the formation of hydrogen bonds, which are significant in the stabilization of crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide are influenced by its molecular structure. The introduction of a trifluoromethoxy group can affect the compound's lipophilicity and electronic properties, which in turn can influence its binding affinity to biological targets . The crystal structure analysis of similar compounds has revealed consistent intermolecular contacts and packing arrangements, which are related to the compound's melting points and stability . Additionally, the biological activity of related compounds has been evaluated, with some showing effective inhibition of cancer cell proliferation .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research highlights the importance of the triazole ring and its substitutions for antimicrobial activity, which could be relevant for similar compounds like the one (Jadhav et al., 2017).
Chemical Reactivity and Synthesis Pathways
Another study detailed the synthesis and unusual chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, emphasizing the synthetic pathways and reactivity of triazine-based compounds. Understanding these synthetic routes and reactivities could inform research on similar compounds (Migawa & Townsend, 2001).
Molecular Docking and Biological Activity
Research on the synthesis, structure, and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, including molecular docking studies against various biological targets, provides insights into the potential biological activities of triazole derivatives. This suggests that compounds with similar structures could have notable interactions with biological targets (Hotsulia, 2019).
Anticancer and Anti-inflammatory Applications
A study on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents highlights the potential of pyrazole and triazole derivatives in therapeutic applications, including anticancer and anti-inflammatory treatments. This suggests a possible area of application for the compound if its structure is amenable to similar biological interactions (Rahmouni et al., 2016).
Host Materials for Phosphorescent Organic Light-Emitting Diodes
A study on molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) by tuning the n/p ratio indicates the importance of structural components in determining the electronic properties of materials. This could be relevant for the design of materials based on the compound for electronic or photonic applications (Liu, Wang, & Yao, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-[2-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)30-16-11-5-4-10-15(16)24-18(29)17-19(27-12-6-7-13-27)28(26-25-17)14-8-2-1-3-9-14/h1-13H,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJLATBWRVLCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
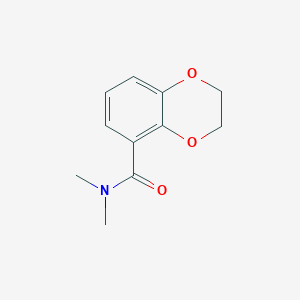
![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)
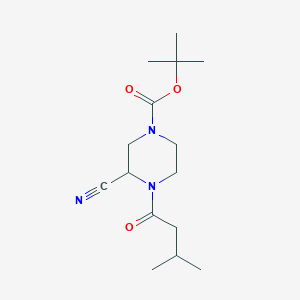
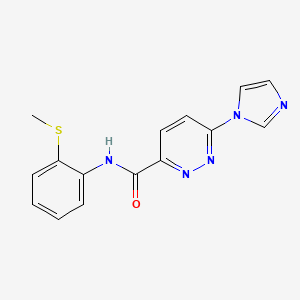
![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

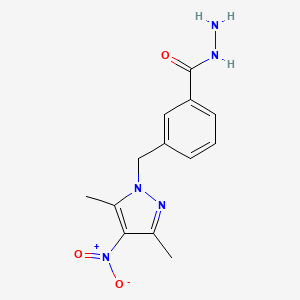
![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)
